molecular formula C8H12S3 B085930 5-Tert-butyl-4-methyldithiole-3-thione CAS No. 13120-76-8

5-Tert-butyl-4-methyldithiole-3-thione

Cat. No.: B085930
CAS No.: 13120-76-8
M. Wt: 204.4 g/mol
InChI Key: LHPLBUMEHBVPAN-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-methyldithiole-3-thione is a synthetic chemopreventive agent belonging to the class of 3H-1,2-dithiole-3-thiones . This compound is recognized in research for its role in activating the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway . Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the coordinated upregulation of a battery of cytoprotective genes . This includes key Phase II detoxification enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferase (GST), which enhance cellular defense against oxidative stress and electrophilic toxins . In preclinical studies, dithiolethiones like this compound have demonstrated broad-spectrum efficacy in inhibiting chemical carcinogenesis in various animal models . It has been identified as a lead compound with promising chemopreventive properties, showing potential for high efficacy and a favorable toxicological profile in animal studies . Researchers utilize this compound to investigate mechanisms of cellular protection, carcinogen metabolism, and the molecular pharmacology of the Nrf2-Keap1 pathway. The product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

13120-76-8

Molecular Formula

C8H12S3

Molecular Weight

204.4 g/mol

IUPAC Name

5-tert-butyl-4-methyldithiole-3-thione

InChI

InChI=1S/C8H12S3/c1-5-6(8(2,3)4)10-11-7(5)9/h1-4H3

InChI Key

LHPLBUMEHBVPAN-UHFFFAOYSA-N

SMILES

CC1=C(SSC1=S)C(C)(C)C

Canonical SMILES

CC1=C(SSC1=S)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues within the 1,2-Dithiol-3-thione Class

The biological activity of dithiolethiones is highly dependent on substituent groups. Key comparisons include:

Oltipraz (5-(2-Pyrazinyl)-4-methyl-1,2-dithiol-3-thione)
  • Substituents : 4-methyl, 5-pyrazinyl.
  • Key Activities :
    • Induces GSTs and inhibits aflatoxin B1 (AFB1)-DNA adduct formation by >90% in rodent models.
    • Enhances detoxification of AFB1-8,9-oxide via GST-mediated conjugation.
    • Modulates cytochrome P-450 metabolism at low doses (0.01%), shifting AFB1 oxidation toward less toxic metabolites (e.g., aflatoxins P1/Q1).
  • Applications: Antischistosomal agent and chemoprotective candidate against hepatic carcinogenesis .
Unsubstituted 1,2-Dithiol-3-thione
  • Substituents: None.
  • Key Activities: Strong inducer of GSTs and other detox enzymes. Most effective inhibitor of AFB1-DNA binding (up to 80% reduction). Lacks cytochrome P-450 induction, highlighting the role of substituents in separating monooxygenase vs. detox enzyme activation .
5-Tert-butyl-4-methyldithiole-3-thione
  • Substituents : 4-methyl, 5-tert-butyl.
  • Likely induces GSTs but may exhibit reduced cytochrome P-450 modulation compared to oltipraz due to steric hindrance from the bulky tert-butyl group.

Comparative Data Table

Compound Name Substituents Key Biological Activities Applications References
This compound 4-methyl, 5-tert-butyl GST induction (inferred), potential AFB1 detoxification Chemoprotection (research focus)
Oltipraz 4-methyl, 5-pyrazinyl GST induction, AFB1-DNA adduct inhibition (>90%), cytochrome P-450 modulation Antischistosomal, chemoprotective
Unsubstituted 1,2-dithiol-3-thione None Strong GST induction, AFB1-DNA binding inhibition (80%) Detox pathway research

Mechanistic Insights from Substituent Effects

  • Electron-Donating Groups (e.g., pyrazinyl in oltipraz): Enhance cytochrome P-450 interactions, enabling metabolic shifts in AFB1 oxidation.
  • Bulky Hydrophobic Groups (e.g., tert-butyl): May prioritize membrane permeability and GST induction over P-450 interactions, aligning with the unsubstituted dithiolethione’s profile.
  • Structure-Activity Separation: Minor modifications (e.g., replacing pyrazinyl with tert-butyl) can decouple GST induction from P-450 activation, enabling targeted chemoprotective agent design .

Broader Context: Other Sulfur-Containing Heterocycles

While structurally distinct, triazole- and thiadiazole-thiones (e.g., compounds in –5) share sulfur-rich pharmacophores but diverge in applications:

  • Triazole-3-thiones (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives): Optimized for antimicrobial or agrochemical uses due to stability and synthetic versatility .
  • Thiadiazole-thiols (e.g., 5-(3-methyl-butylthio)-1,3,4-thiadiazole-2-thiol): Explored for industrial or material science applications, lacking documented chemoprotective roles .

Preparation Methods

Thiosemicarbazide Cyclization

The core synthetic strategy involves cyclization reactions starting from thiosemicarbazide derivatives. A patent by CN103288777A outlines the synthesis of structurally analogous 2-methylamino-5-tert-butyl-1,3,4-thiadiazole, providing a template for adapting similar methodologies. Key steps include:

  • Reactant Preparation :

    • 4-Methyl-3-thiosemicarbazide (I) serves as the primary precursor, synthesized via established methods.

    • Trimethylacetic acid derivatives (e.g., trimethyl-acetyl chloride, trimethylacetic anhydride) act as tert-butyl group donors.

  • Cyclization Mechanism :
    Under acidic conditions with dehydrating agents (e.g., acetic anhydride, sulfuryl chloride), the thiosemicarbazide undergoes condensation with trimethylacetic acid derivatives. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur on the acyl carbon, followed by intramolecular cyclization and dehydration.

Example Protocol :

  • Reactants : 4-Methyl-3-thiosemicarbazide (0.1 mol), trimethyl-acetyl chloride (0.15 mol).

  • Solvent : 1,2-Dichloroethane (30 mL).

  • Conditions : 80°C, reflux for 1 hour.

  • Workup : Neutralization with aqueous NaOH, organic layer separation, and solvent evaporation.

  • Yield : 95.6%.

Acylation and Dehydration

Post-cyclization modifications ensure functionalization and purity. A study on triazole-thione synthesis demonstrates the utility of phenacyl bromide and alkyl iodides for introducing methyl and tert-butyl groups. For 5-tert-butyl-4-methyldithiole-3-thione , alkylation with tert-butyl iodide in acetone (reflux, 3 hours) achieves substitution at the 5-position.

Critical Parameters :

  • Temperature : 90–95°C for cyclization.

  • Molar Ratios : 1:1–1:4 (thiosemicarbazide:acylating agent).

  • Dehydrating Agents : Acetic anhydride or sulfuryl chloride enhances reaction efficiency.

Reaction Optimization

Solvent and Catalyst Selection

Optimal solvents include 1,2-dichloroethane and acetone , which stabilize intermediates without side reactions. Catalytic amounts of potassium carbonate or sodium hydroxide facilitate deprotonation and accelerate cyclization.

Temperature and Time Dependence

Yields correlate strongly with reaction temperature:

  • 80–95°C : Maximizes cyclization efficiency (90–96% yields).

  • Below 60°C : Incomplete reactions yield ≤70% due to kinetic limitations.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR :

    • Tert-butyl protons appear as a singlet at δ 1.35–1.40 ppm.

    • Thione NH groups resonate as broad singlets at δ 13.4–13.6 ppm.

  • IR Spectroscopy :

    • C=S stretching at 1,150–1,200 cm⁻¹.

    • C=O (from acyl intermediates) at 1,685–1,698 cm⁻¹.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds confirms planar dithiole rings with intramolecular hydrogen bonding (N–H···S), stabilizing the thione tautomer. Key bond lengths include:

Bond TypeLength (Å)
C=S1.65–1.68
C–N1.32–1.35

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Method A (Patent CN103288777A):

    • Advantages : High yields (95%), scalable to industrial production.

    • Limitations : Requires strict pH control during workup.

  • Method B (Adapted from PMC11274511):

    • Advantages : Mild conditions (room temperature alkylation).

    • Limitations : Lower yields (85–90%) due to competing side reactions.

Q & A

Q. What are the established synthetic routes for 5-tert-butyl-4-methyldithiole-3-thione, and what key parameters influence yield?

The synthesis typically involves cyclization of enamine precursors with carbon disulfide and sulfur in tetrahydrofuran (THF). Key parameters include:

  • Reaction temperature : Optimal yields are achieved under reflux conditions (60–80°C).
  • Molar ratios : A 3:1 molar ratio of enamine to sulfur is critical to avoid side products.
  • Purification : Column chromatography with benzene or preparative TLC (e.g., benzene-dichloromethane 9:1) is used to isolate the compound . Example
PrecursorSolventReaction Time (hr)Yield (%)
Enamine ATHF334
Enamine BTHF528

Q. How can NMR and mass spectrometry (MS) be employed to confirm the structure of this compound?

  • 1H NMR : Look for characteristic signals:
  • δ 1.35 ppm (s, 9H, tert-butyl group).
  • δ 2.50 ppm (s, 3H, methyl group).
  • δ 6.80–7.20 ppm (aromatic protons, if applicable).
    • MS : The molecular ion peak should match the molecular weight (e.g., m/z 230 for C₈H₁₂S₃). Fragmentation patterns should align with sulfur loss (e.g., m/z 198 for [M−S]⁺) .

Q. What are the primary research applications of this compound in current studies?

The compound is studied for:

  • Antioxidant activity : Dithiolethiones induce phase II detoxification enzymes (e.g., glutathione S-transferase).
  • Chemopreventive potential : Demonstrated in vitro models by reducing oxidative stress markers .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design can evaluate three factors:

  • Temperature (60°C vs. 80°C).
  • Sulfur equivalents (2 vs. 3).
  • Reaction time (3 vs. 5 hours). Statistical analysis (ANOVA) identifies significant interactions. For example, higher sulfur equivalents at 80°C may increase yield by 15% while reducing side products .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?

Discrepancies in IC₅₀ values for antioxidant activity may arise from:

  • Assay variability : Standardize protocols (e.g., DPPH vs. ABTS assays).
  • Cellular models : Use isogenic cell lines to control genetic variability.
  • Dosage normalization : Express concentrations relative to cellular glutathione levels .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) calculations can:

  • Map electron density on sulfur atoms to predict nucleophilic sites.
  • Simulate interaction energies with metal catalysts (e.g., Pd or Cu). Example output:
ParameterValue (eV)
HOMO-LUMO gap3.2
Sulfur charge density−0.45

Methodological Guidance for Data Interpretation

Q. What analytical strategies distinguish degradation products of this compound under oxidative conditions?

  • HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor m/z 230 → 198 (parent ion) and m/z 214 → 182 (demethylated product).
  • Kinetic studies : Plot degradation half-life (t₁/₂) under varying pH and temperature .

Q. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions?

The bulky tert-butyl group:

  • Shields the 4-position, directing electrophiles to the 5-position.
  • Reduces reaction rates by 20–40% compared to non-substituted analogs (kinetic studies using stopped-flow spectrometry) .

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